2-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3/c22-16-6-3-14(4-7-16)12-20(25)23-17-8-5-15-9-10-24(18(15)13-17)21(26)19-2-1-11-27-19/h1-8,11,13H,9-10,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVVHZXNWFFMDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Core: Starting with a suitable indole precursor, the indole core is functionalized at the 6-position.
Introduction of the Furan-2-carbonyl Group: The furan-2-carbonyl group is introduced through an acylation reaction, often using furan-2-carbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Fluorophenyl Group: The 4-fluorophenyl group is attached via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts like palladium complexes.
Final Acetylation: The final step involves acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nitrating agents under controlled conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For instance, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Analysis
Table 1: Key Structural Features and Implications
Biological Activity
2-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name highlights its complex structure, which integrates a 4-fluorophenyl group, an indolin-6-yl moiety, and a furan-2-carbonyl substituent. The molecular formula is , with a molecular weight of approximately 364.36 g/mol. The presence of the fluorine atom may enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
Synthesis
The synthesis of 2-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide typically involves several key steps:
- Formation of the Indole Derivative : Functionalization of an indole ring at the 6-position.
- Introduction of the Furan-2-carbonyl Group : Achieved through an acylation reaction.
- Attachment of the 4-Fluorophenyl Group : Via substitution reactions.
- Formation of the Acetamide Linkage : Through amidation reactions.
Antimicrobial Activity
Research indicates that compounds similar to 2-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide exhibit significant antimicrobial properties. For example, studies have shown that derivatives with similar structural features demonstrate efficacy against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| 2-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide | Moderate | E. coli | |
| Similar Derivative | Strong | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects against several cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The proposed mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Other Pharmacological Activities
Beyond antimicrobial and anticancer properties, preliminary studies suggest that 2-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide may exhibit anti-inflammatory effects. This could be attributed to its ability to modulate specific signaling pathways involved in inflammatory responses.
Case Studies
-
Cytotoxicity Study : A study investigated the cytotoxic effects of this compound on lung carcinoma cells (A549). Results indicated a dose-dependent response with significant cell death observed at higher concentrations, suggesting its potential as a therapeutic agent in cancer treatment.
"The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential for targeted therapy."
-
Antimicrobial Efficacy : In another study, derivatives were tested against various bacterial strains, revealing that modifications in the phenyl group significantly influenced antibacterial activity.
"Compounds with electron-withdrawing groups showed enhanced activity against resistant strains."
Q & A
Q. What are the key synthetic steps and optimized reaction conditions for synthesizing 2-(4-fluorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide?
The synthesis typically involves:
- Coupling reactions : Use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation between the fluorophenylacetic acid and the indolin-6-amine derivative .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) under inert atmosphere to prevent side reactions.
- Temperature control : Reactions performed at 0–25°C to balance reaction rate and product stability.
- Purification : Column chromatography or recrystallization to isolate the final product with >95% purity.
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the furan-2-carbonyl attachment and fluorophenyl orientation .
- Mass spectrometry (MS) : High-resolution MS to validate molecular weight and detect isotopic patterns (e.g., chlorine/fluorine signatures) .
- HPLC : To assess purity (>95%) and monitor degradation products under stressed conditions .
Advanced Research Questions
Q. How does the furan-2-carbonyl group influence the indole ring’s reactivity in downstream modifications?
- Electronic effects : The electron-withdrawing furan-2-carbonyl group reduces electron density on the indole nitrogen, making it less nucleophilic. This requires activating agents (e.g., TFA) for further alkylation/acylation .
- Steric hindrance : The bulky substituent limits access to the indole’s C3 position, directing reactions to the C5 or C7 positions. Computational modeling (DFT) can predict preferred reaction sites .
Q. What in vitro models are suitable for evaluating bioactivity, and how do structural features guide target selection?
- Kinase inhibition assays : The fluorophenyl moiety enhances lipophilicity, favoring interactions with hydrophobic kinase pockets (e.g., EGFR or VEGFR). Use fluorescence polarization assays to quantify binding .
- Cellular uptake studies : Radiolabeled analogs (³H or ¹⁴C) can track intracellular accumulation, with LC-MS/MS quantifying metabolite formation .
Q. How can researchers resolve discrepancies in reported biological activity data?
- Batch variability analysis : Compare NMR and HPLC profiles across synthetic batches to rule out impurity-driven artifacts .
- Assay standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate studies under identical conditions (pH, temperature, cell line passage number) .
Q. What strategies optimize large-scale synthesis while maintaining yield and purity?
- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic coupling steps, reducing side products .
- Design of Experiments (DoE) : Multivariate analysis (e.g., varying solvent ratios, catalyst loading) identifies robust conditions for >80% yield .
Methodological Challenges and Solutions
Q. How does the fluorophenyl moiety impact pharmacokinetic properties?
- Metabolic stability : Fluorine reduces oxidative metabolism in cytochrome P450 enzymes, prolonging half-life. Use liver microsome assays to compare metabolic clearance rates with non-fluorinated analogs .
- LogP optimization : Measure partition coefficients (octanol-water) to balance lipophilicity (target LogP: 2–4) and blood-brain barrier permeability .
Q. What computational approaches predict binding interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to screen against target proteins (e.g., PARP-1 or HDACs). Validate with isothermal titration calorimetry (ITC) for binding thermodynamics .
- MD simulations : GROMACS or AMBER to simulate ligand-protein stability over 100-ns trajectories, identifying critical hydrogen bonds with fluorophenyl/furan groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
